

Bromoacetyl Bromide: A Cornerstone Precursor in Modern Organic Synthesis

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Compound of Interest

Compound Name: Bromoacetyl bromide

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A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bromoacetyl bromide, a highly reactive bifunctional reagent, serves as a pivotal precursor in a myriad of organic transformations. Its utility spans the synthesis of a diverse array of heterocyclic compounds, the formation of esters and amides, and its role as a potent alkylating agent. This technical guide provides an in-depth exploration of its applications, supported by detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways, offering a critical resource for professionals in the field of chemical synthesis and drug discovery.

Physicochemical Properties and Safety Data

A summary of the key physical and chemical properties of **bromoacetyl bromide** is presented below. Due to its corrosive and lachrymatory nature, strict adherence to safety protocols is imperative when handling this reagent.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value	Reference
Molecular Formula	C ₂ H ₂ Br ₂ O	[1][5]
Molecular Weight	201.84 g/mol	[1][5]
Appearance	Colorless to yellowish liquid	[5]
Boiling Point	147-150 °C	[5][6]
Density	2.317 g/mL at 25 °C	[1][6]
Refractive Index	n ₂₀ /D 1.547	[6]
Flash Point	105 °C (221 °F)	[6]
Hazards	Corrosive, Lachrymator, Reacts violently with water	[1][2][3][4]

Core Applications in Organic Synthesis

Bromoacetyl bromide's reactivity is centered around its two bromine atoms, one on the acyl group and one on the acetyl group, making it a versatile building block for various synthetic strategies.

Synthesis of Heterocyclic Compounds

A significant application of **bromoacetyl bromide** is in the synthesis of nitrogen- and sulfur-containing heterocycles, which are prevalent scaffolds in many biologically active molecules.[5][7][8]

Thiazoles: The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives.[9] This reaction involves the condensation of an α -haloketone with a thioamide. **Bromoacetyl bromide** can serve as a precursor to the requisite α -bromoacetyl compounds. A common variant involves the direct reaction of **bromoacetyl bromide** with thiourea or substituted thioureas.

Experimental Protocol: Synthesis of 2-Amino-4-arylthiazoles

A mixture of a substituted phenacyl bromide (1 mmol), thiourea (1.2 mmol), and a catalytic amount of copper silicate (10 mol%) are refluxed in ethanol (5 mL) at 78 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered to remove the catalyst and then poured over crushed ice to precipitate the solid product. This method offers excellent yields in a short reaction time.[\[10\]](#)

Reactant 1	Reactant 2	Catalyst	Solvent	Temperature (°C)	Time (min)	Yield (%)
4-Chlorophenacyl bromide	Thiourea	Copper Silicate	Ethanol	78	30	95
4-Bromophenacyl bromide	Thiourea	Copper Silicate	Ethanol	78	30	94
4-Nitrophenacyl bromide	Thiourea	Copper Silicate	Ethanol	78	40	92
4-Methylphenacyl bromide	Thiourea	Copper Silicate	Ethanol	78	35	96

Oxazoles: Similar to thiazole synthesis, **bromoacetyl bromide** can be a precursor for α -bromo ketones that react with amides to form oxazole rings.[\[7\]](#)[\[11\]](#)

Esterification and Amidation Reactions

The acyl bromide functionality of **bromoacetyl bromide** allows for facile esterification and amidation reactions with alcohols and amines, respectively.

Esterification: While direct esterification with **bromoacetyl bromide** can be aggressive, it is a precursor to bromoacetic acid and its esters, which are valuable intermediates.[\[12\]](#)

Experimental Protocol: General Esterification of Carboxylic Acids

While not a direct use of **bromoacetyl bromide**, a common method for esterification involves activating a carboxylic acid with a coupling agent like DCC in the presence of a catalyst such as DMAP, followed by the addition of an alcohol. This provides a mild and efficient route to a wide range of esters.[13][14]

Carboxylic Acid	Alcohol	Coupling Agent	Catalyst	Solvent	Temperature	Yield (%)
Benzoic Acid	Ethanol	DCC	DMAP	CH ₂ Cl ₂	Room Temp	92
Acetic Acid	Benzyl Alcohol	DCC	DMAP	CH ₂ Cl ₂	Room Temp	89

Amidation: The reaction of **bromoacetyl bromide** with primary and secondary amines is a straightforward method for the synthesis of N-substituted 2-bromoacetamides. These products are themselves useful intermediates for further functionalization.

Experimental Protocol: Synthesis of N-substituted 2-bromoacetamides

To a solution of a substituted amine in a suitable solvent, **bromoacetyl bromide** is added dropwise at a low temperature (typically 0 °C) in the presence of a base (e.g., triethylamine or sodium carbonate) to neutralize the HBr byproduct. The reaction is typically rapid, and the product can be isolated by extraction and purification.[10] For example, a solution of an amine (1 equivalent) in dichloromethane is cooled to 0 °C, and pyridine (2 equivalents) is added, followed by the dropwise addition of **bromoacetyl bromide** (1.2 equivalents). The reaction is stirred for 1 hour at room temperature before quenching with water.

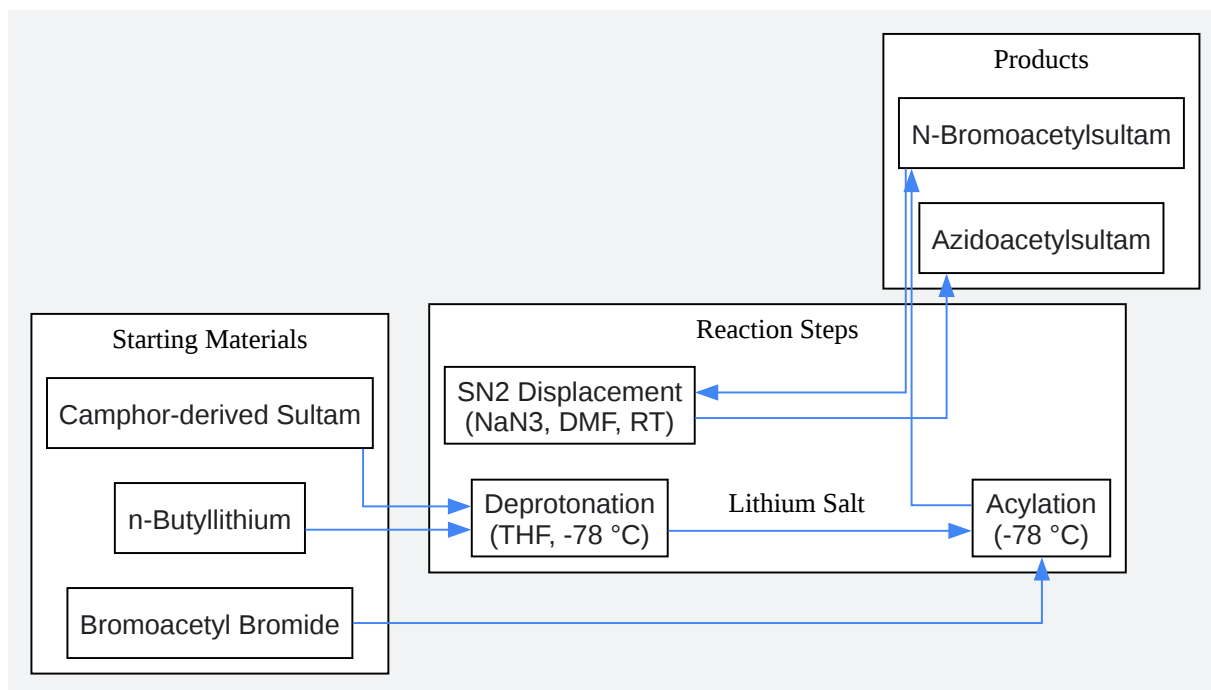
Amine	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
Aniline	Pyridine	Dichloromethane	0 to RT	1	>90 (crude)
Benzylamine	Triethylamine	Acetonitrile	0	1	Not specified

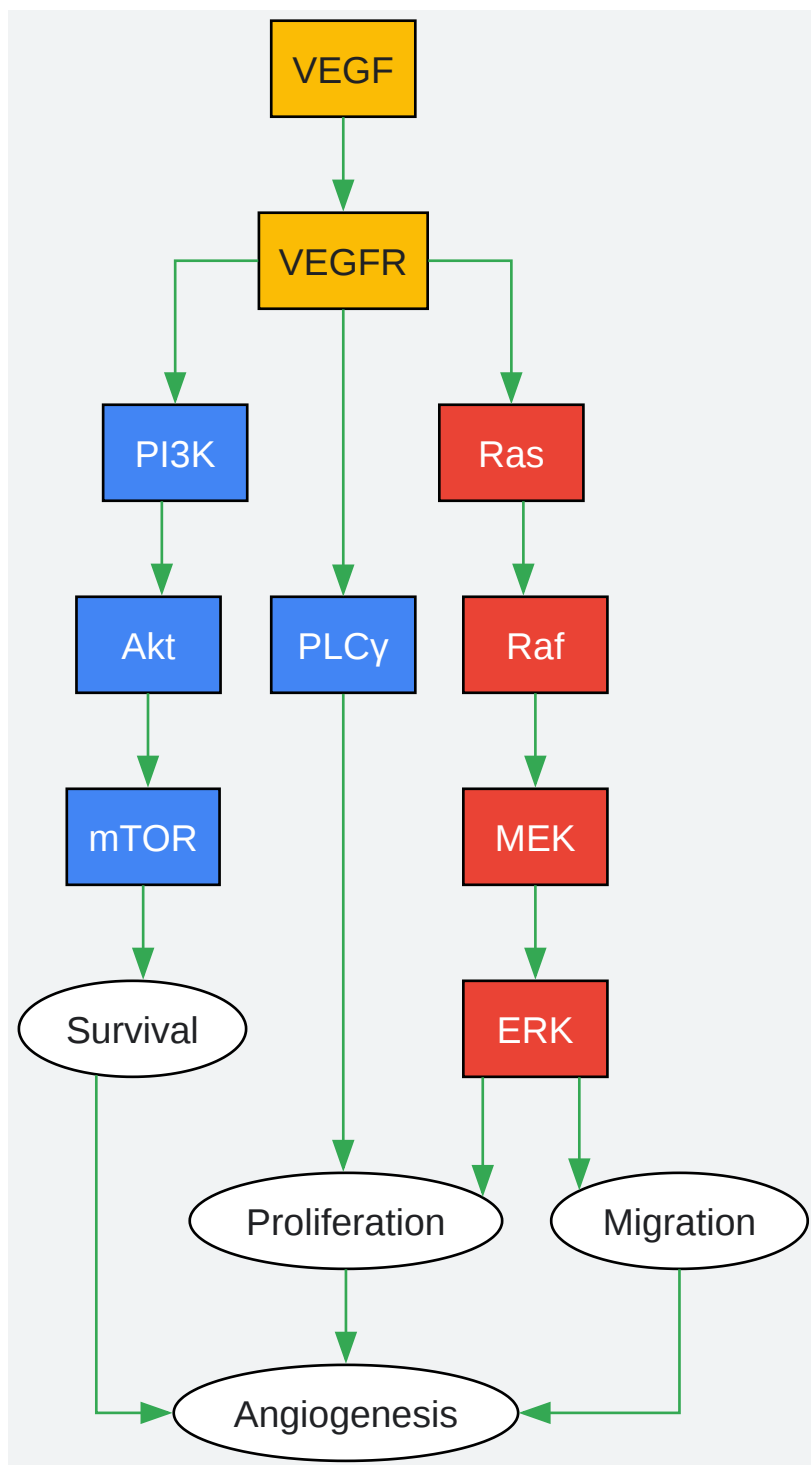
Bromoacetyl Bromide as an Alkylating Agent

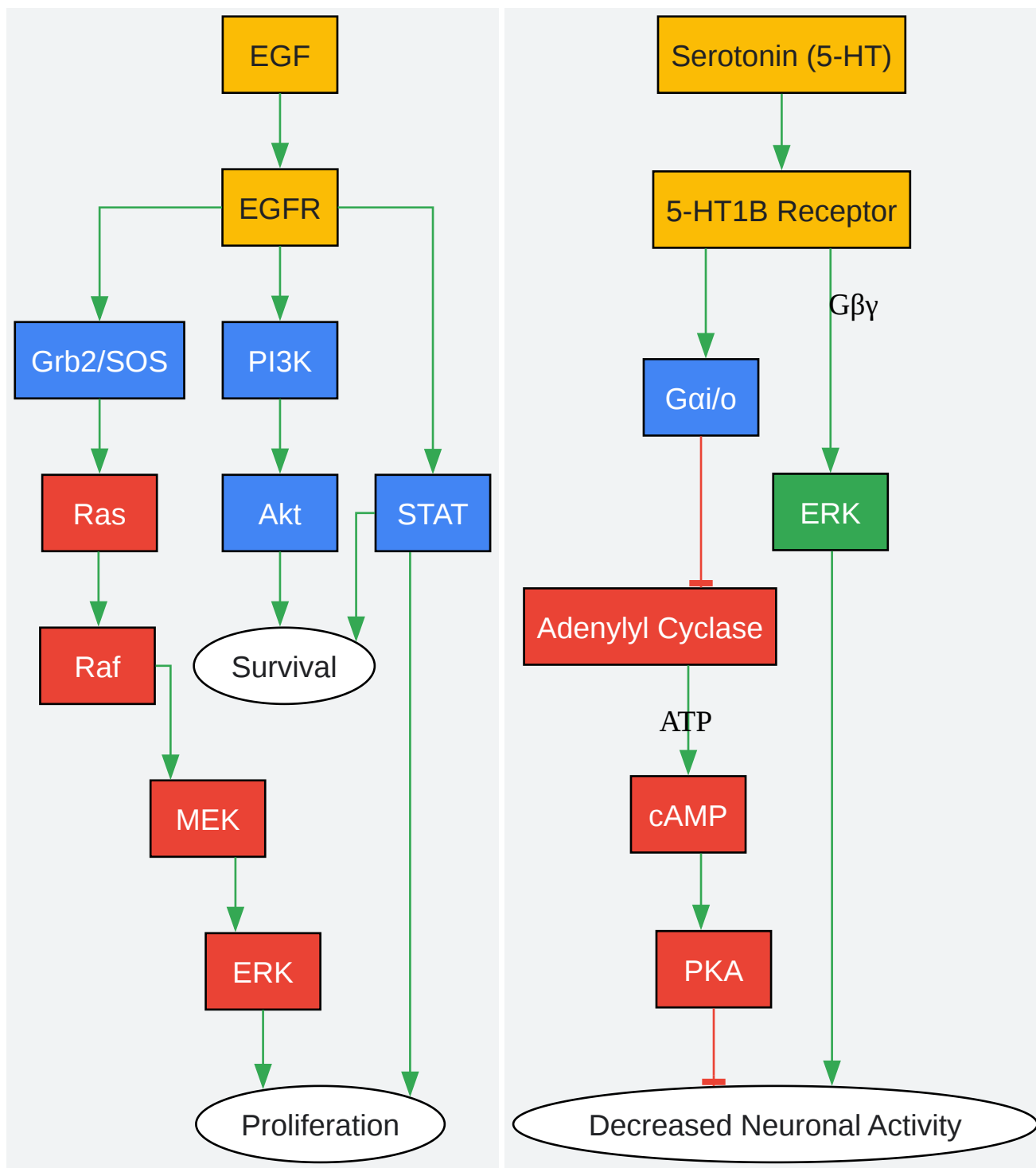
The α -bromoacetyl group introduced by **bromoacetyl bromide** is a potent alkylating agent, readily undergoing nucleophilic substitution with various nucleophiles. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic structures. [\[5\]](#)

Experimental Workflow: N-Alkylation of a Camphor-Derived Sultam

This workflow illustrates the use of **bromoacetyl bromide** as an acylating agent, followed by an SN2 displacement, demonstrating its utility in multi-step synthesis.







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